Stearoyl coenzyme A lithium salt
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Overview
Description
It plays a crucial role in the synthesis of polyunsaturated fatty acids and is involved in the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This compound is widely used in biochemical and physiological studies to investigate fatty acid metabolism, lipid biosynthesis, and energy production .
Mechanism of Action
Target of Action
The primary target of Stearoyl Coenzyme A Lithium Salt is the enzyme Stearoyl-CoA Desaturase (SCD) . This enzyme plays a crucial role in the synthesis of unsaturated fatty acids .
Mode of Action
this compound acts as a substrate for the enzyme Stearoyl-CoA Desaturase . The interaction between the compound and its target enzyme leads to the formation of monounsaturated fatty acids .
Biochemical Pathways
this compound is involved in the polyunsaturated fatty acid synthesis and the PPAR signaling pathway . The compound’s interaction with Stearoyl-CoA Desaturase leads to the desaturation of Stearoyl CoA, a crucial step in unsaturated fatty acid biosynthesis . The desaturated product, Oleoyl-CoA, is then converted from Stearoyl CoA .
Result of Action
The action of this compound results in the formation of monounsaturated fatty acids . These fatty acids play a vital role in various biological functions, including membrane fluidity and cell signaling.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the target enzyme, Stearoyl-CoA Desaturase, can be affected by factors such as diet, metabolism, and the tumor microenvironment . .
Biochemical Analysis
Biochemical Properties
Stearoyl Coenzyme A Lithium Salt interacts with the enzyme stearoyl-CoA desaturase . This interaction leads to the formation of monounsaturated fatty acids .
Cellular Effects
This compound influences cell function by participating in the PPAR signaling pathway . It plays a role in gene expression and cellular metabolism through its involvement in polyunsaturated fatty acid synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by serving as a substrate for the enzyme stearoyl-CoA desaturase . This enzyme converts this compound to oleoyl-CoA , a crucial step in unsaturated fatty acid biosynthesis .
Temporal Effects in Laboratory Settings
It is known that it is used to study the specificity and kinetics of stearoyl-CoA desaturase .
Metabolic Pathways
This compound is involved in the metabolic pathway of polyunsaturated fatty acid synthesis . It interacts with the enzyme stearoyl-CoA desaturase in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stearoyl coenzyme A lithium salt typically involves the esterification of stearic acid with coenzyme A in the presence of lithium ions. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes using advanced biotechnological methods. These methods ensure the efficient conversion of raw materials into the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Stearoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different fatty acid derivatives.
Reduction: Reduction reactions can convert it into simpler fatty acids.
Substitution: It can participate in substitution reactions to form different coenzyme A derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products:
Oxidation: Produces various oxidized fatty acids.
Reduction: Results in simpler fatty acids.
Substitution: Forms different coenzyme A derivatives.
Scientific Research Applications
Stearoyl coenzyme A lithium salt has a wide range of applications in scientific research:
Chemistry: Used to study the specificity and kinetics of stearoyl-CoA desaturase enzymes.
Biology: Investigates fatty acid metabolism and lipid biosynthesis.
Medicine: Explores its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of various biochemical products and as a substrate in enzymatic assays.
Comparison with Similar Compounds
- Palmitoyl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
Comparison: Stearoyl coenzyme A lithium salt is unique due to its specific role in the synthesis of polyunsaturated fatty acids and its involvement in the PPAR signaling pathway. While similar compounds like palmitoyl coenzyme A and acetyl coenzyme A also play roles in fatty acid metabolism, this compound is specifically used to study the desaturation process catalyzed by stearoyl-CoA desaturase .
Properties
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/t28-,32-,33-,34+,38-;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFKQSRFWSQHAV-VXVXVQOXSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66Li4N7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1057.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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